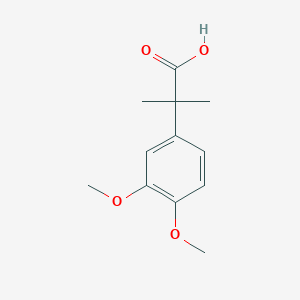

2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid” is a chemical compound. It is a dimethoxybenzene and a member of phenylacetic acids . It reacts with formaldehyde in the presence of acid to give an isochromanone .

Synthesis Analysis

A simple and convenient method has been proposed for the synthesis of new isoquinoline derivatives via intramolecular cyclization of imides obtained from acid anhydrides and 2-(3,4-dimethoxyphenyl)ethanamine (homoveratrylamine). The cyclization was carried out by treatment with sodium tetrahydridoborate and aqueous hydrogen chloride . Another synthesis method involves the condensation of 1 with 2-(3,4-dimethoxyphenyl)ethanamine (3) in DMSO under ultrasonic irradiation .Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: (CH3O)2C6H3CH2CO2H .Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis

The compound has a molecular weight of 196.2 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications

Comprehensive Analysis of 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic Acid Applications

Synthesis of Isochromanone Derivatives: 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid is known to react with formaldehyde in the presence of acid to yield isochromanone derivatives . These compounds are significant due to their potential pharmacological activities, including antioxidant , anti-inflammatory , and anticancer properties. The synthesis process typically involves a condensation reaction under acidic conditions, which leads to the formation of the isochromanone ring system.

Building Blocks for Tetrahydroisoquinoline Alkaloids: The compound serves as a precursor in the synthesis of tetrahydroisoquinoline alkaloids . These alkaloids are found in many plants and are of interest due to their diverse biological activities. They have applications in treating conditions such as neurodegenerative diseases , hypertension , and as tools for studying neurotransmitter processes.

Pharmaceutical Intermediate: As an intermediate in pharmaceutical synthesis, 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid is used to create more complex molecules. It’s particularly useful in the synthesis of compounds that exhibit central nervous system activity, including analgesics and antidepressants.

Research on Enzyme Inhibition: The compound’s structure allows it to act as an inhibitor for certain enzymes. This application is crucial in the development of new drugs, especially for diseases where enzyme regulation plays a significant role, such as Parkinson’s disease and cancer.

Solubility Studies: Due to its solubility in water, 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid is used in solubility studies to understand the solvation mechanisms of organic compounds. This knowledge is essential for drug formulation and delivery .

Safety and Hazards

Mechanism of Action

Target of Action

Related compounds such as 3,4-dimethoxyphenethylamine have been reported to have activity as a monoamine oxidase inhibitor .

Mode of Action

It’s worth noting that related compounds like 3,4-dimethoxyphenethylamine are known to interact with monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters .

Biochemical Pathways

It’s worth noting that the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, has been associated with similar compounds .

Result of Action

Related compounds like 3,4-dimethoxyphenethylamine are known to inhibit monoamine oxidase, which could potentially affect neurotransmitter levels .

Action Environment

It’s worth noting that the efficacy of related compounds can be influenced by factors such as ph and temperature .

properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-12(2,11(13)14)8-5-6-9(15-3)10(7-8)16-4/h5-7H,1-4H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSMQKBNNJVGSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)OC)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482824 |

Source

|

| Record name | 2-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid | |

CAS RN |

59212-11-2 |

Source

|

| Record name | 2-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Bis[(trimethylsilyl)ethynyl]thiophene](/img/structure/B1281110.png)